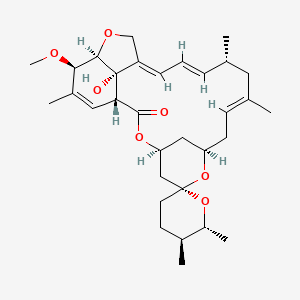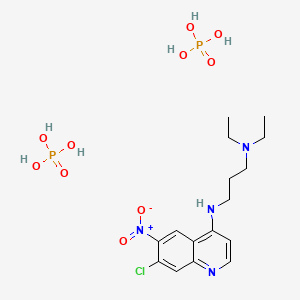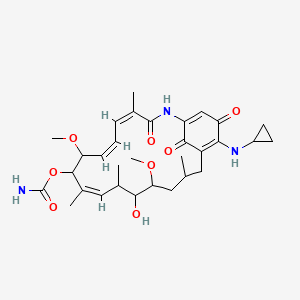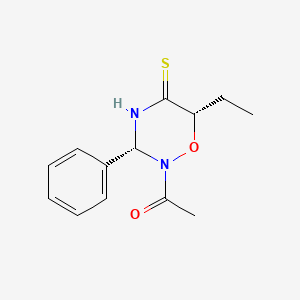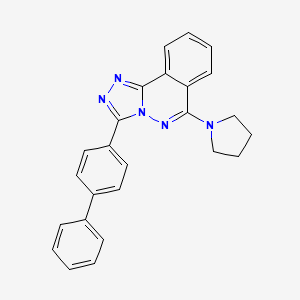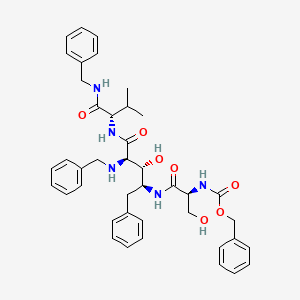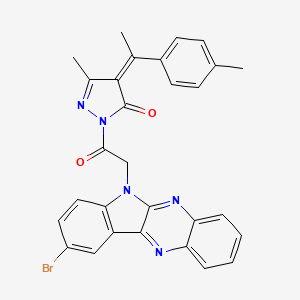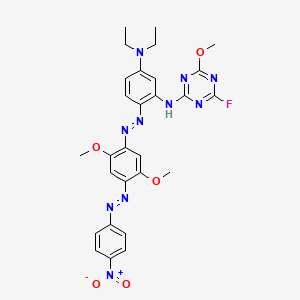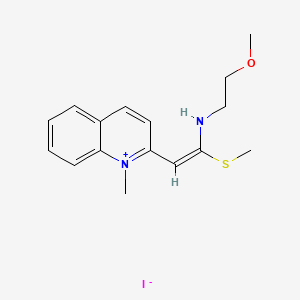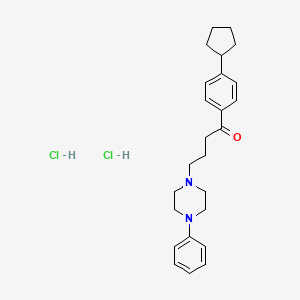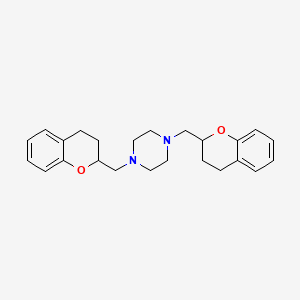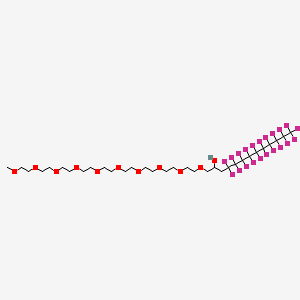
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol is a complex fluorinated ether alcohol. Compounds of this nature are often used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Ether Formation: Creation of ether linkages through reactions such as Williamson ether synthesis.
Alcohol Introduction: Incorporation of hydroxyl groups through reactions like hydrolysis or reduction.
Industrial Production Methods
Industrial production may involve:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups back to alcohols.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Solvents: Employed as solvents in high-temperature reactions.
Biology
Biomolecular Probes: Utilized in the study of biological systems due to their unique interaction with biomolecules.
Medicine
Drug Delivery: Potential use in drug delivery systems due to their stability and biocompatibility.
Industry
Coatings: Applied in coatings for their resistance to chemicals and heat.
Lubricants: Used as high-performance lubricants in extreme conditions.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Interactions: Strong interactions with other molecules due to the presence of fluorine atoms.
Pathways Involved: Involvement in pathways related to chemical stability and resistance to degradation.
Comparación Con Compuestos Similares
Similar Compounds
Perfluoropolyethers: Similar in structure but with different functional groups.
Fluorinated Alcohols: Compounds with similar fluorination but different backbone structures.
Uniqueness
Thermal Stability: Higher thermal stability compared to non-fluorinated counterparts.
Chemical Resistance: Greater resistance to chemical reactions due to extensive fluorination.
Propiedades
Número CAS |
93776-07-9 |
|---|---|
Fórmula molecular |
C32H45F21O11 |
Peso molecular |
1004.7 g/mol |
Nombre IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecan-2-ol |
InChI |
InChI=1S/C32H45F21O11/c1-55-2-3-56-4-5-57-6-7-58-8-9-59-10-11-60-12-13-61-14-15-62-16-17-63-18-19-64-21-22(54)20-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h22,54H,2-21H2,1H3 |
Clave InChI |
PQQMYDRGSSPSSH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


